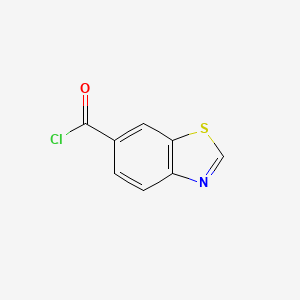

1,3-Benzothiazole-6-carbonyl chloride

Übersicht

Beschreibung

1,3-Benzothiazole-6-carbonyl chloride is a chemical compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

The synthesis of 1,3-Benzothiazole-6-carbonyl chloride typically involves the reaction of 1,3-benzothiazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The general reaction scheme is as follows:

1,3-Benzothiazole+Thionyl chloride→1,3-Benzothiazole-6-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

In industrial settings, this compound can be produced using continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

1,3-Benzothiazole-6-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, the reaction with an amine can be represented as:

1,3-Benzothiazole-6-carbonyl chloride+Amine→1,3-Benzothiazole-6-amide+Hydrogen chloride

-

Hydrolysis: In the presence of water, this compound hydrolyzes to form 1,3-benzothiazole-6-carboxylic acid and hydrogen chloride.

-

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride to yield 1,3-benzothiazole-6-methanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,3-Benzothiazole-6-carbonyl chloride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promising biological activities, particularly against Mycobacterium tuberculosis. The compound interacts with the DprE1 enzyme, inhibiting its function and disrupting the cell wall biosynthesis of the bacteria, thereby demonstrating potential as an anti-tubercular agent.

Case Study: Antitubercular Activity

- Compound : this compound derivatives

- Target : DprE1 enzyme

- Outcome : Inhibition of Mycobacterium tuberculosis growth

- Mechanism : Disruption of cell wall biosynthesis

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating complex heterocyclic compounds. It facilitates the formation of various derivatives through substitution reactions, leading to the generation of amides, esters, and nitro derivatives.

Data Table: Synthetic Pathways Using this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Substitution | Amides, Esters | Via nucleophilic attack on carbonyl group |

| Oxidation/Reduction | Nitro Derivatives, Amines | Involves electron transfer processes |

| Cyclization | Fused Heterocyclic Systems | Formation of complex ring structures |

Material Science

The compound is also employed in material science for developing advanced materials such as polymers and dyes. Its unique chemical structure allows for modifications that enhance the properties of these materials, making them suitable for various industrial applications.

Case Study: Material Development

- Application : Development of polymers

- Properties Enhanced : Stability and color retention

- Industry Impact : Improved performance in coatings and plastics

Biochemical Analysis

The biochemical properties of this compound indicate its role in modulating cellular processes. The compound has been shown to affect gene expression related to cell cycle regulation and apoptosis. Its interactions with enzymes can lead to significant alterations in metabolic pathways .

Wirkmechanismus

The mechanism of action of 1,3-Benzothiazole-6-carbonyl chloride is primarily based on its ability to act as an electrophile. It reacts with nucleophiles to form covalent bonds, which is a key step in many synthetic pathways. In medicinal chemistry, its derivatives often interact with biological targets such as enzymes and receptors, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Benzothiazole-6-carbonyl chloride can be compared with other benzothiazole derivatives, such as:

1,3-Benzothiazole-2-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 2-position, leading to different reactivity and applications.

1,3-Benzothiazole-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride, which affects its chemical behavior and uses.

The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with diverse applications.

Biologische Aktivität

1,3-Benzothiazole-6-carbonyl chloride is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This compound serves as an important intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its biological activity is attributed to its ability to interact with various molecular targets, leading to significant therapeutic effects.

The compound is characterized by the presence of a carbonyl chloride functional group at the 6-position of the benzothiazole ring. This structure allows it to undergo various chemical reactions, including substitution, oxidation, and cyclization, which are essential for synthesizing derivatives with enhanced biological properties.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Products Formed |

|---|---|---|

| Substitution | Nucleophilic substitution with amines, alcohols, thiols | Amides, Esters, Thioesters |

| Oxidation | Oxidation of amino groups to nitro derivatives | Nitro Derivatives |

| Cyclization | Formation of fused heterocyclic systems | Complex heterocycles |

Biological Activities

This compound exhibits a range of biological activities that have been explored in various studies. Notably, its derivatives have shown potential in areas such as antimicrobial, anticancer, and anticonvulsant activities.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives can exhibit significant antibacterial properties. For example, compounds derived from 2-aminobenzothiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate strong antibacterial potential; for instance, one derivative showed an MIC of 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Studies have highlighted the anticancer potential of benzothiazole derivatives. The presence of specific substituents on the benzothiazole ring can enhance antiproliferative activity against various cancer cell lines. For example, modifications at the C-6 position have been linked to increased selectivity and potency against tumor cells .

Anticonvulsant Activity

Benzothiazole derivatives have also been evaluated for their anticonvulsant properties. In a study assessing new benzothiazole derivatives combined with pyrazole moieties, certain compounds exhibited significant anticonvulsant activity in animal models, demonstrating effectiveness comparable to established anticonvulsants like sodium valproate .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.

- DNA Interaction : It may interact with nucleic acids (DNA/RNA), disrupting cellular processes essential for proliferation.

- Biochemical Pathways : The compound influences various biochemical pathways associated with inflammation and cell signaling .

Case Studies

Several studies have investigated the biological activities of benzothiazole derivatives:

- Antibacterial Study : A recent study synthesized triazoles derived from benzothiazoles that exhibited enhanced antimicrobial activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Research : Another research effort focused on modifying the C-6 position of benzothiazoles to improve their antitumor efficacy against different cancer cell lines. The findings indicated that specific substitutions significantly increased the selectivity towards cancer cells while minimizing toxicity to normal cells .

Eigenschaften

IUPAC Name |

1,3-benzothiazole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQVUZRWHRIRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480488 | |

| Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55439-73-1 | |

| Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.